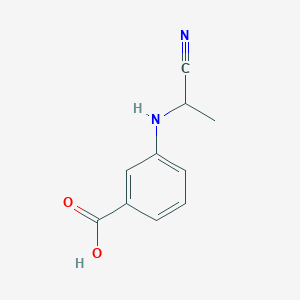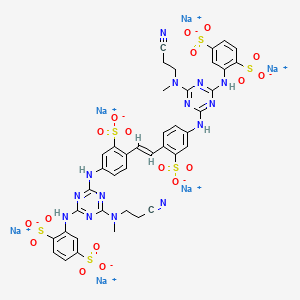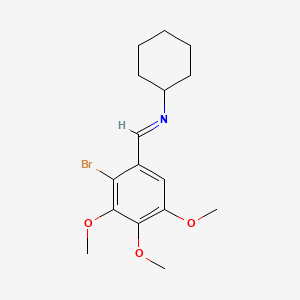
(E)-1-(2-Bromo-3,4,5-trimethoxyphenyl)-N-cyclohexylmethanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Bromo-3,4,5-trimethoxybenzylidene)cyclohexylamine: is an organic compound that belongs to the class of benzylidene derivatives It is characterized by the presence of a bromine atom and three methoxy groups attached to a benzylidene moiety, which is further linked to a cyclohexylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Bromo-3,4,5-trimethoxybenzylidene)cyclohexylamine typically involves the condensation reaction between 2-bromo-3,4,5-trimethoxybenzaldehyde and cyclohexylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product.
Industrial Production Methods: While specific industrial production methods for N-(2-Bromo-3,4,5-trimethoxybenzylidene)cyclohexylamine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: N-(2-Bromo-3,4,5-trimethoxybenzylidene)cyclohexylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the benzylidene moiety.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: N-(2-Bromo-3,4,5-trimethoxybenzylidene)cyclohexylamine is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and therapeutic research.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure allows for modifications that can enhance the performance of these materials in various industrial applications.
Mecanismo De Acción
The mechanism of action of N-(2-Bromo-3,4,5-trimethoxybenzylidene)cyclohexylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and methoxy groups can influence its binding affinity and selectivity towards these targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
N-(2-Bromo-3,4,5-trimethoxybenzylidene)hydrazine: Similar structure but with a hydrazine group instead of cyclohexylamine.
N-(2-Bromo-3,4,5-trimethoxybenzylidene)aniline: Aniline group instead of cyclohexylamine.
N-(2-Bromo-3,4,5-trimethoxybenzylidene)methylamine: Methylamine group instead of cyclohexylamine.
Uniqueness: N-(2-Bromo-3,4,5-trimethoxybenzylidene)cyclohexylamine is unique due to the presence of the cyclohexylamine group, which can impart different steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
73252-56-9 |
|---|---|
Fórmula molecular |
C16H22BrNO3 |
Peso molecular |
356.25 g/mol |
Nombre IUPAC |
1-(2-bromo-3,4,5-trimethoxyphenyl)-N-cyclohexylmethanimine |
InChI |
InChI=1S/C16H22BrNO3/c1-19-13-9-11(10-18-12-7-5-4-6-8-12)14(17)16(21-3)15(13)20-2/h9-10,12H,4-8H2,1-3H3 |
Clave InChI |
MAFMMAZSWXOBGC-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C(=C1)C=NC2CCCCC2)Br)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



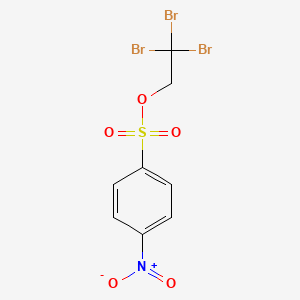
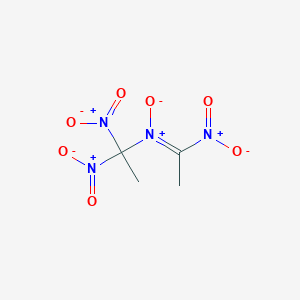
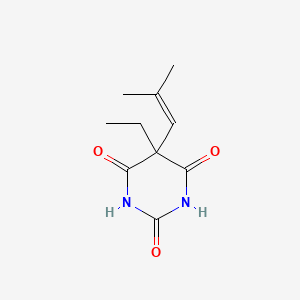
![Phenol, 2-[(2-amino-1-naphthalenyl)azo]-4-(1,1,3,3-tetramethylbutyl)-](/img/structure/B13799138.png)

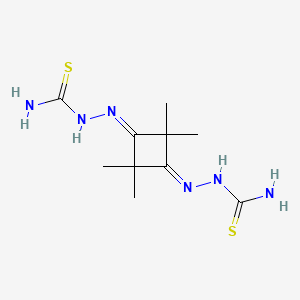
![2-Anthracenesulfonic acid, 1-amino-4-[(2,4-dimethylphenyl)amino]-9,10-dihydro-9,10-dioxo-, monosodium salt](/img/structure/B13799162.png)
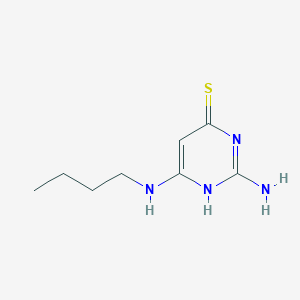

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B13799175.png)
